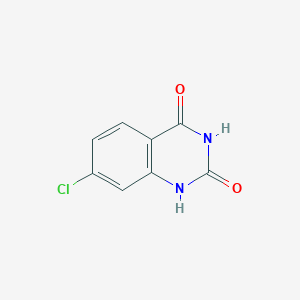

7-Chloroquinazoline-2,4(1h,3h)-dione

Description

Properties

IUPAC Name |

7-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXAYZARVWHJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289357 | |

| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-35-0 | |

| Record name | 13165-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinazoline-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The most eco-efficient method involves a one-pot, three-step sequence starting from 4-chloro-2-aminobenzoic acid. The process proceeds as follows:

-

Urea Formation : Treatment with potassium cyanate (KOCN) in aqueous acetic acid yields 4-chloro-2-ureidobenzoic acid.

-

Cyclization : Addition of sodium hydroxide (4 equiv) induces ring closure to form the monosodium salt of benzoylene urea.

-

Acidification : Hydrochloric acid neutralizes the intermediate, precipitating this compound in near-quantitative yield.

Key Optimization Parameters :

Table 1: Optimization of Reaction Conditions for One-Pot Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | NaOH (equiv) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | 50 | 2 | — | 85 |

| 5 | CH₃CN | 25 | 6 | 4.0 | 91 |

| 9 | H₂O | 25 | 12 | — | 92 |

| 10 | H₂O | 25 | 12 | 4.0 | 90 |

This method’s superiority lies in its simplicity: the product is isolated via filtration, and the aqueous filtrate is the sole waste stream.

Alternative Cyclization Strategies

Phosgene-Mediated Cyclization

Earlier routes employed phosgene or its derivatives to cyclize 2-aminobenzoic acid precursors. While effective, phosgene’s toxicity and handling challenges have spurred safer alternatives. For example, bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl triflate (TMSOTf) enable cyclization under milder conditions.

Procedure:

-

Activation : 7-Chloroanthranilic acid is treated with BSA in acetonitrile to form a silylated intermediate.

-

Cyclization : TMSOTf catalyzes ring closure at −50°C, yielding the quinazoline-dione core.

-

Workup : Aqueous extraction and recrystallization afford the product in 71% yield.

Advantages :

Industrial-Scale Production Considerations

Batch Reactor Design

Large-scale synthesis employs batch reactors with precise pH and temperature control. Key factors include:

Waste Management

The aqueous waste from one-pot syntheses contains minimal organic contaminants, simplifying treatment. In contrast, phosgene-based methods require specialized scrubbing systems to neutralize toxic byproducts.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Comparison

The one-pot aqueous method outperforms others in yield, safety, and scalability, aligning with green chemistry metrics .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinazoline-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazolines.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

- Quinazoline N-oxides

- Dihydroquinazolines

- Substituted quinazolines with various functional groups

Scientific Research Applications

Biological Activities

7-Chloroquinazoline-2,4(1H,3H)-dione exhibits a range of biological activities that make it a candidate for further research:

- Antitumor Activity : Studies have indicated that compounds in the quinazoline family can act as potent antitumor agents by inhibiting specific pathways involved in cancer progression .

-

Enzyme Inhibition : This compound has been identified as an inhibitor of several key enzymes, including:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Inhibition of this receptor is crucial for preventing tumor angiogenesis .

- Heat Shock Protein 90 (HSP90) : Targeting HSP90 can disrupt cancer cell survival mechanisms .

- Glucocerebrosidase : Inhibition may have implications for treating Gaucher's disease and other lysosomal storage disorders .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology:

- Neurological Applications : Research has explored its derivatives as antagonists for AMPA and kainate receptors, which are involved in excitatory neurotransmission. This suggests potential applications in treating neurological disorders such as epilepsy or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of 7-Chloroquinazoline-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Structural and Spectral Characterization

The compound crystallizes as a white or yellow solid with a high melting point (>250°C) . Its ¹H NMR (DMSO-d₆) spectrum shows characteristic peaks at δ 11.29–11.39 (broad, 2H, NH), 7.68–7.88 (d, 1H, aromatic), and 7.10–7.21 (d, 1H, aromatic) . ¹³C NMR data confirm carbonyl carbons at δ 162.1–162.4 and aromatic carbons between δ 113.3–150.7 . LC-MS analysis reveals a molecular ion peak at m/z 197 [M+H]⁺ .

Comparison with Structurally Similar Compounds

Quinazoline-2,4-diones with halogen or functional group substitutions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

7-Bromoquinazoline-2,4(1H,3H)-dione

- Structure : Bromine replaces chlorine at position 5.

- Properties: Higher molecular weight (241.04 g/mol) and density (1.8 g/cm³) compared to the chloro analog. Limited solubility in polar solvents .

- Synthesis : Prepared via bromination of quinazoline precursors or direct cyclization with brominated anthranilic acid derivatives .

- Applications : Used in kinase inhibitor development but requires stringent safety protocols due to inhalation hazards .

6,7-Dichloroquinazoline-2,4(1H,3H)-dione

- Structure : Additional chlorine at position 4.

- Properties : Increased molecular weight (231.04 g/mol) and lipophilicity (LogP ~1.8). Melting point exceeds 250°C .

- Synthesis : Double chlorination of quinazoline intermediates using POCl₃ .

- Applications : Key precursor for antitumor agents due to enhanced electrophilicity at position 6 .

7-Aminoquinazoline-2,4(1H,3H)-dione

- Structure: Amino group replaces chlorine at position 6.

- Properties : Improved water solubility (PSA = 66.24 Ų) but reduced thermal stability (m.p. <200°C) .

- Synthesis : Reduction of nitro-substituted precursors or nucleophilic substitution .

- Applications : Explored in antiviral drug design (e.g., SARS-CoV-2 protease inhibitors) .

8-Fluoroquinazoline-2,4(1H,3H)-dione

- Structure : Fluorine at position 7.

- Properties : Lower molecular weight (180.12 g/mol) and increased metabolic stability. NMR shows downfield shifts for fluorine-adjacent protons .

- Applications : Studied for CNS-targeted therapies due to fluorine’s blood-brain barrier permeability .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 7-Chloroquinazoline-2,4-dione | 76088-98-7 | C₈H₅ClN₂O₂ | 196.59 | >250 | Cl at C7 |

| 7-Bromoquinazoline-2,4-dione | 114703-12-7 | C₈H₅BrN₂O₂ | 241.04 | N/A | Br at C7 |

| 6,7-Dichloroquinazoline-2,4-dione | 864293-02-7 | C₈H₄Cl₂N₂O₂ | 231.04 | >250 | Cl at C6 and C7 |

| 7-Aminoquinazoline-2,4-dione | 59674-85-0 | C₈H₆N₃O₂ | 176.15 | <200 | NH₂ at C7 |

| 8-Fluoroquinazoline-2,4-dione | 959236-96-5 | C₈H₅FN₂O₂ | 180.12 | N/A | F at C8 |

Biological Activity

7-Chloroquinazoline-2,4(1H,3H)-dione is a significant compound in medicinal chemistry, belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₅ClN₂O₂

- Molecular Weight : 196.59 g/mol

- Structural Characteristics : The compound features a quinazoline core with a chlorine atom at the 7th position and two carbonyl groups at the 2 and 4 positions. This unique structure influences its biological interactions and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound can trigger apoptosis through both extrinsic and intrinsic pathways, affecting cellular survival and proliferation.

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in various biochemical pathways, which is crucial in the context of cancer and infectious diseases .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10-12 | 75-80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These findings indicate that the compound can serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds, including this compound, show promise as anticancer agents. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptotic Induction : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to this compound displayed moderate to high activity levels compared to standard antibiotics. Notably, compounds with modifications at the 1 and 3 positions exhibited enhanced activity against resistant strains . -

Anticancer Screening :

In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines. Results showed significant inhibition of cell growth in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that structural modifications could further enhance efficacy .

Q & A

Q. What methods are effective for introducing morpholino or pyridylmethyl groups at the 2-position?

Q. How can this compound be modified for antimicrobial studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.